![molecular formula C9H16O3 B152487 (2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde CAS No. 133398-57-9](/img/structure/B152487.png)
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chemical compound used in scientific research. It is a chiral building block that is commonly used in the synthesis of various compounds.
作用机制
The mechanism of action of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is not well understood. However, it is believed to act as a chiral building block, which can lead to the synthesis of chiral compounds. It is also believed to act as a chiral ligand, which can be used in asymmetric catalysis.
生化和生理效应
The biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde are not well understood. However, it is believed to have minimal toxicity and is generally considered safe for use in laboratory experiments.
实验室实验的优点和局限性
The advantages of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its chiral nature, which can lead to the synthesis of chiral compounds. It is also relatively easy to synthesize and is generally considered safe for use in laboratory experiments. The limitations of using ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in laboratory experiments include its limited solubility in certain solvents and its relatively high cost.
未来方向
There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research. One direction is the development of new synthetic methods for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, which could lead to more efficient and cost-effective synthesis. Another direction is the development of new applications for ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde, such as its use in the synthesis of new chiral drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
In conclusion, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is a chiral building block that is commonly used in scientific research. It has several applications, including its use in the synthesis of chiral compounds and chiral ligands. While its mechanism of action and biochemical and physiological effects are not well understood, it is generally considered safe for use in laboratory experiments. There are several future directions for the use of ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde in scientific research, including the development of new synthetic methods and new applications.
合成方法
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is synthesized using a multi-step process. The first step involves the reaction of (S)-glycidol with diethylzinc to form a chiral zinc alkoxide. This is followed by the reaction of the chiral zinc alkoxide with (R)-glycidol to form the chiral epoxide. The final step involves the oxidation of the chiral epoxide with a suitable oxidizing agent to form ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde.
科学研究应用
((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in various scientific research applications. It is commonly used as a chiral building block in the synthesis of various compounds. It is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, ((2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde is used in the synthesis of chiral drugs.
属性
CAS 编号 |
133398-57-9 |
|---|---|
产品名称 |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3/t7-,8-,9-/m1/s1 |
InChI 键 |
RWEZZEBPLLEJBN-IWSPIJDZSA-N |
手性 SMILES |
CCCCC[C@H]([C@@H]1[C@H](O1)C=O)O |
SMILES |
CCCCCC(C1C(O1)C=O)O |
规范 SMILES |
CCCCCC(C1C(O1)C=O)O |
同义词 |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



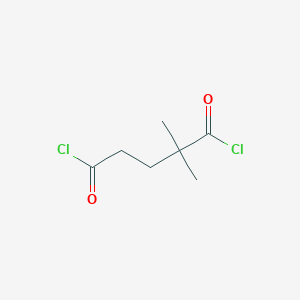
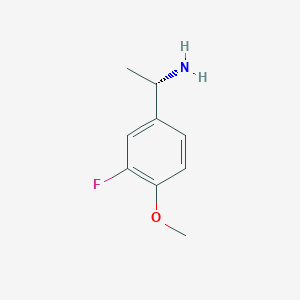

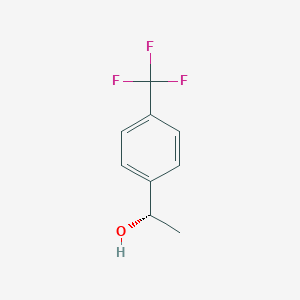
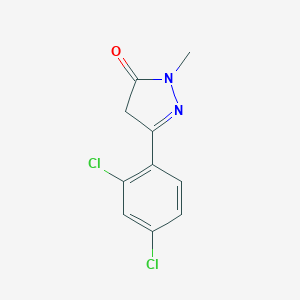
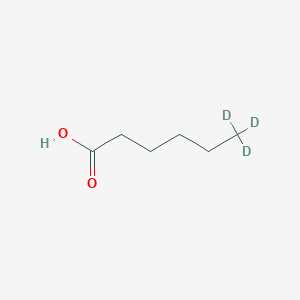
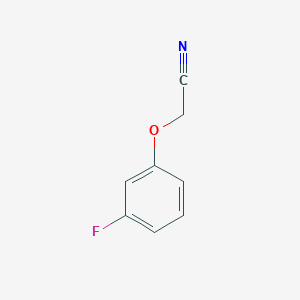
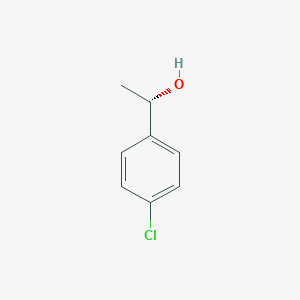
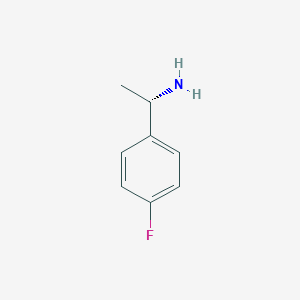
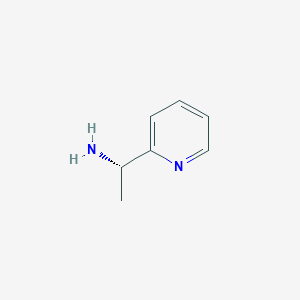



![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)